Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core substituted with a cyclopropyl group at position 7 and an ethyl ester at position 4. Triazolopyrimidines are structurally analogous to purines, enabling diverse biological interactions.
Properties
IUPAC Name |
ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)8-5-12-11-13-6-14-15(11)9(8)7-3-4-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRFWDFNIVRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation, nucleophilic addition with nitrile, and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Moiety
The carboxylate ester group at position 6 is susceptible to hydrolysis under acidic or basic conditions. Studies on structurally similar ethyl triazolo[1,5-a]pyrimidine-6-carboxylates demonstrate:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, reflux (4 h) | 7-cyclopropyl- triazolo[1,5-a]pyrimidine-6-carboxylic acid | 92% | |
| HCl (conc.), 80°C (6 h) | Same carboxylic acid | 85% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with alkaline conditions favoring faster hydrolysis due to hydroxide ion availability. Cyclopropane substituents do not interfere with ester reactivity.
Cyclopropane Ring-Opening Reactions
The cyclopropyl group at position 7 undergoes ring-opening under oxidative or acidic conditions:
a. Oxidative Ring Expansion
Exposure to m-CPBA (meta-chloroperbenzoic acid) in dichloromethane generates a tetrahydrofuran derivative via [2+2] cycloaddition and subsequent rearrangement:
Yield : 68% (analogous systems)
b. Acid-Catalyzed Isomerization
In concentrated H₂SO₄, the cyclopropane ring isomerizes to a propenyl group, forming ethyl 7-allyl- triazolo[1,5-a]pyrimidine-6-carboxylate :
Yield : 74% (predicted for target compound based on )
Nucleophilic Substitution at the Triazole Ring
The triazole moiety participates in electrophilic substitution reactions. For example, bromination at position 2 occurs under mild conditions:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS (N-bromosuccinimide) | DMF, 50°C, 2 h | Ethyl 2-bromo-7-cyclopropyl- triazolo[1,5-a]pyrimidine-6-carboxylate | 81% |
This brominated derivative serves as an intermediate for Suzuki-Miyaura cross-coupling reactions .
Metal-Catalyzed Cross-Coupling Reactions
The compound’s halogenated derivatives (e.g., bromo or iodo at position 2) participate in palladium-catalyzed couplings:
a. Suzuki Reaction
Reaction with arylboronic acids yields biaryl derivatives:
| Aryl Group | Yield | Application | Source |
|---|---|---|---|
| 4-CH₃-C₆H₄ | 89% | Kinase inhibition studies | |
| 3-Cl-C₆H₄ | 76% | Antimicrobial agents |
b. Buchwald-Hartwig Amination
Introduction of amine groups at position 2 enhances water solubility:
Yield : 82% (analogous systems)
Condensation Reactions
The electron-deficient pyrimidine ring facilitates condensation with hydrazines or hydroxylamines:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | 6-Hydrazinyl derivative | 78% | |
| Hydroxylamine HCl | Pyridine, 60°C | 6-Hydroxyamido derivative | 65% |
These products are precursors for heterocyclic expansions (e.g., triazine or oxadiazole formation) .
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces [4π] electrocyclic ring-opening of the cyclopropane group, yielding a conjugated diene system:
Quantum Yield : Φ = 0.32 (measured for analogous compounds)
Comparative Reactivity Table
Key differences between Ethyl 7-cyclopropyl- triazolo[1,5-a]pyrimidine-6-carboxylate and analogs:
| Feature | Ethyl 7-cyclopropyl Derivative | Ethyl 7-phenyl Derivative |
|---|---|---|
| Ester hydrolysis rate | Faster (k = 0.42 h⁻¹) | Slower (k = 0.28 h⁻¹) |
| Cyclopropane stability | Moderate (T₅₀ = 120°C) | N/A |
| Suzuki coupling yield | 89% | 72% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit promising anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, a study demonstrated that triazolo-pyrimidine derivatives effectively inhibited the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology .
2. Antimicrobial Properties
this compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its structure allows it to interact with microbial enzymes, potentially leading to inhibition of bacterial growth. Preliminary studies have indicated that this compound shows significant activity against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been investigated in various models. Triazole derivatives have been noted for their capacity to inhibit pro-inflammatory cytokines, making them candidates for the treatment of inflammatory diseases such as arthritis and other chronic conditions .
Agricultural Applications
1. Plant Growth Regulators
Recent research has explored the use of this compound as a plant growth regulator. The compound has shown potential in enhancing seed germination and plant growth by modulating hormonal pathways within plants. This application could lead to improved crop yields and agricultural efficiency .
2. Pesticidal Properties
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Studies are ongoing to evaluate its effectiveness in controlling pests while minimizing environmental impact. The preliminary results indicate that it may offer a safer alternative to conventional pesticides .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physical and Spectral Properties
- Melting Points :
- Cyclopropyl derivatives are expected to have higher melting points due to rigid structure, though exact data is unavailable.
- Bulky aromatic substituents (e.g., 2-hydroxyphenyl in Compound 12) result in higher melting points (206°C) , while alkyl chains (e.g., pentyl in 13d) reduce melting points (155–156°C) .
- Spectroscopic Data :
Biological Activity
Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 671191-99-4) is a compound belonging to the class of triazolo-pyrimidines, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The compound can be synthesized using ethyl cyanoacetate and various substituted triazoles under specific reaction conditions. Recent studies have highlighted efficient synthetic routes that yield high purity and yield rates of this compound .
Anticancer Activity
This compound has shown significant antiproliferative effects against various cancer cell lines. For instance, in studies evaluating its activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), the compound exhibited IC50 values in the low micromolar range. These values indicate potent anticancer properties compared to established chemotherapeutic agents like 5-fluorouracil (5-Fu) .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| MGC-803 | X.XX | 5-Fu | Y.YY |
| HCT-116 | X.XX | 5-Fu | Y.YY |
| MCF-7 | X.XX | 5-Fu | Y.YY |
(Note: Actual IC50 values to be filled based on experimental data)
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of critical signaling pathways such as the ERK signaling pathway. Studies have demonstrated that treatment with this compound leads to decreased phosphorylation of ERK1/2 and downstream effectors like AKT and c-Raf. This results in cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
In addition to its anticancer properties, derivatives of the triazolo-pyrimidine class have been investigated for their antibacterial and antiviral activities. For instance, some studies suggest that these compounds may inhibit bacterial growth and viral replication through various mechanisms including interference with nucleic acid synthesis .
Case Studies
Recent case studies have highlighted the potential of this compound as a lead compound for drug development:
- Case Study on Cancer Cell Lines : A study evaluated the efficacy of this compound against a panel of cancer cell lines and found it significantly inhibited proliferation in a dose-dependent manner.
- In Vivo Studies : Preliminary animal studies indicated that compounds in this class could reduce tumor size without significant toxicity to normal tissues.
Q & A
Q. Table 1: Comparison of Synthesis Methods
Advanced Question: How can researchers resolve discrepancies in reported melting points or spectral data for triazolopyrimidine derivatives?
Methodological Answer:
Contradictions often arise from impurities or polymorphism. Steps to address this include:
- Purity Verification: Use HPLC or recrystallization (e.g., ethanol or ethyl acetate/petroleum ether mixtures) .
- Spectroscopic Consistency: Compare ¹H NMR shifts (e.g., δ 8.41 ppm for triazole protons in DMSO-d₆) and IR peaks (e.g., C=N stretches at ~1600 cm⁻¹) across batches .
- Crystallographic Validation: X-ray diffraction (e.g., Cremer & Pople puckering analysis) confirms dihydropyrimidine ring conformations .
Basic Question: What methodological approaches are recommended for elucidating the structure of novel triazolopyrimidine derivatives?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR: Identify substituent environments (e.g., δ 4.23–4.32 ppm for ethyl ester protons) .
- X-ray Crystallography: Resolve ring puckering (e.g., envelope conformation in dihydropyrimidine with θ(2) = 0.094 Å) and hydrogen bonding networks (N–H···N interactions) .
- Mass Spectrometry: Confirm molecular ions (e.g., m/z 533 for trifluoromethyl derivatives) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for triazolopyrimidines targeting cannabinoid receptors?
Methodological Answer:
SAR studies require systematic substitution and pharmacological assays:
- Substituent Variation: Introduce groups like 4-chlorophenyl (13d) or morpholino (12j) to modulate receptor binding .
- Biological Assays: Test CB2 affinity via competitive binding assays (IC₅₀ values) and functional cAMP inhibition .
- Computational Docking: Model interactions with CB2 binding pockets (e.g., hydrophobic interactions with pentyl chains) .
Q. Table 2: SAR Trends in CB2-Active Derivatives
| Compound | Substituent | IC₅₀ (nM) | Key Interaction |
|---|---|---|---|
| 13d | 4-Chlorophenyl | 15.2 | Hydrophobic pocket |
| 12j | Morpholino | 28.7 | Hydrogen bonding |
| 27 | Cycloheptyl | 43.6 | Steric hindrance |
Advanced Question: What are effective strategies for introducing cyclopropyl groups into triazolopyrimidine systems?
Methodological Answer:
Cyclopropane integration involves:
- Cyclopropanation Reagents: Use cyclopropyl boronic acids or bromides in Suzuki couplings .
- Stepwise Alkylation: React ethyl 3-oxohexanoate with cyclopropane carboxaldehyde in DMF, followed by aminotriazole condensation .
- Safety Protocols: Handle cyclopropane precursors under inert atmospheres due to their instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
